molecular formula C17H15NO3 B11607925 2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one

2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B11607925
M. Wt: 281.30 g/mol
InChI Key: UDAZOUXZOLJYBJ-UHFFFAOYSA-N
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Description

2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the benzoxazinone family This compound is characterized by a benzoxazinone core structure with a propoxyphenyl substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the condensation of 4-propoxyphenylamine with salicylic acid derivatives under specific reaction conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted benzoxazinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-propoxyphenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific propoxy substituent, which can influence its chemical reactivity and biological activity. The propoxy group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-(4-propoxyphenyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C17H15NO3/c1-2-11-20-13-9-7-12(8-10-13)16-18-15-6-4-3-5-14(15)17(19)21-16/h3-10H,2,11H2,1H3

InChI Key

UDAZOUXZOLJYBJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2

Origin of Product

United States

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